molecular formula C26H36N2O6 B13125574 4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane

4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane

Cat. No.: B13125574
M. Wt: 472.6 g/mol
InChI Key: AKXRYBOBYUIXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane is a complex organic compound known for its unique cage-like structure. This compound is part of a class of molecules known as cryptands, which are characterized by their ability to form stable complexes with metal ions. The compound’s structure allows it to encapsulate metal ions, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of triethylene glycol with a suitable diamine in the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal waste.

Chemical Reactions Analysis

Types of Reactions

4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties.

Scientific Research Applications

4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane involves the encapsulation of metal ions within its cage-like structure. This encapsulation stabilizes the metal ions and prevents them from participating in unwanted side reactions. The compound’s ability to form stable complexes with metal ions is due to the presence of multiple donor atoms

Properties

Molecular Formula

C26H36N2O6

Molecular Weight

472.6 g/mol

IUPAC Name

8,11,21,24,29,32-hexaoxa-1,18-diazatetracyclo[16.8.8.02,7.012,17]tetratriaconta-2,4,6,12,14,16-hexaene

InChI

InChI=1S/C26H36N2O6/c1-3-7-25-23(5-1)27-9-13-29-17-19-31-15-11-28(12-16-32-20-18-30-14-10-27)24-6-2-4-8-26(24)34-22-21-33-25/h1-8H,9-22H2

InChI Key

AKXRYBOBYUIXBE-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1C3=CC=CC=C3OCCOC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.